molecular formula C20H36N4O6 B12387375 Tetrapeptide-1

Tetrapeptide-1

Cat. No.: B12387375
M. Wt: 428.5 g/mol
InChI Key: BIKXAJOSLRDPNM-YXMSTPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapeptide-1 is a bioactive peptide composed of four amino acids linked by peptide bonds. It is classified as an oligopeptide and is known for its pharmacological activity, particularly in protein-protein signaling. This compound has been widely studied for its antioxidant properties and is commonly used in cosmetic formulations for its anti-aging effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-1 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used as the N-terminal protecting group. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-1 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another. .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Tetrapeptide-1 has a wide range of scientific research applications:

Mechanism of Action

Tetrapeptide-1 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Tetrapeptide-1 can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific sequence and combination of amino acids, which confer its distinct antioxidant and anti-aging properties. Its ability to stimulate collagen synthesis and reduce inflammation makes it particularly valuable in cosmetic applications .

Properties

Molecular Formula

C20H36N4O6

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H36N4O6/c1-10(2)9-13(21)19(28)24-8-6-7-14(24)17(26)23-16(12(5)25)18(27)22-15(11(3)4)20(29)30/h10-16,25H,6-9,21H2,1-5H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

BIKXAJOSLRDPNM-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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